molecular formula C8H10N4S B2751224 1-bicyclo[2.2.1]hept-5-en-2-yl-1H-tetrazole-5-thiol CAS No. 1007924-02-8

1-bicyclo[2.2.1]hept-5-en-2-yl-1H-tetrazole-5-thiol

Cat. No.: B2751224
CAS No.: 1007924-02-8
M. Wt: 194.26
InChI Key: BAQPJNDDBZLAMP-UHFFFAOYSA-N
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Description

1-bicyclo[221]hept-5-en-2-yl-1H-tetrazole-5-thiol is a complex organic compound characterized by its unique bicyclic structure and the presence of a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-bicyclo[2.2.1]hept-5-en-2-yl-1H-tetrazole-5-thiol typically involves the reaction of a bicyclo[2.2.1]hept-5-en-2-yl derivative with a tetrazole precursor under specific conditions. One common method includes the use of cycloaddition reactions to form the tetrazole ring, followed by thiolation to introduce the thiol group. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-bicyclo[2.2.1]hept-5-en-2-yl-1H-tetrazole-5-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-bicyclo[2.2.1]hept-5-en-2-yl-1H-tetrazole-5-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-bicyclo[2.2.1]hept-5-en-2-yl-1H-tetrazole-5-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The tetrazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory activities .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Triethoxysilyl)-2-norbornene
  • 5-(Triethoxysilyl)bicyclo[2.2.1]hept-2-ene

Uniqueness

1-bicyclo[2.2.1]hept-5-en-2-yl-1H-tetrazole-5-thiol is unique due to the presence of both a bicyclic structure and a tetrazole ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-bicyclo[2.2.1]hept-5-enyl)-2H-tetrazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4S/c13-8-9-10-11-12(8)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2,(H,9,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAQPJNDDBZLAMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)N3C(=S)N=NN3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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